molecular formula C11H16N2O B2415640 3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine CAS No. 2320142-56-9

3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine

Cat. No.: B2415640
CAS No.: 2320142-56-9
M. Wt: 192.262
InChI Key: QHEUXCOKOVVRIV-UHFFFAOYSA-N
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Description

3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a pyridine ring linked to a 3-methoxypyrrolidine moiety, is commonly explored in the design of bioactive molecules. The 3-methoxypyrrolidine group is a recognized pharmacophore that can enhance binding affinity and selectivity toward various therapeutic targets . This compound serves as a key synthetic intermediate or building block for researchers developing novel small-molecule inhibitors. Structural analogs incorporating the 3-methoxypyrrolidine motif have been investigated as potent inhibitors of tyrosine kinases, such as RON and c-Met, which are important targets in oncology . Furthermore, the 3-methoxypyrrolidin-1-yl group is a critical structural component found in advanced preclinical candidates, including P2Y12 receptor antagonists developed as antiplatelet agents . Its mechanism of action in resulting lead compounds is typically mediated through high-affinity binding to enzymatic or receptor active sites, often exploiting interactions in the hydrophobic regions and with specific amino acid residues . This reagent is provided for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of complex target molecules for pharmacological screening. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-methoxypyrrolidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-6-13(9-11)8-10-3-2-5-12-7-10/h2-3,5,7,11H,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEUXCOKOVVRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine typically involves the reaction of 3-pyridinemethanol with 3-methoxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A positional isomer of methylpyridine with similar chemical properties.

    3-Pyrrolidinylmethoxy)pyridine: A compound with a similar structure but different substituents.

Uniqueness

3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is unique due to the presence of the methoxypyrrolidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is C12H16N2OC_{12}H_{16}N_{2}O, with a molecular weight of approximately 204.27 g/mol. The structural features include:

  • Pyridine ring : Known for its role in various biochemical interactions.
  • Methoxypyrrolidine moiety : Contributes to the compound's pharmacological properties.

The mechanisms through which 3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine exerts its biological effects are primarily linked to its interaction with specific molecular targets, including:

  • Receptors : It may act as a modulator for certain neurotransmitter receptors, influencing neurochemical pathways.
  • Enzymatic activity : The compound could potentially inhibit or activate specific enzymes involved in metabolic processes.

Antidiabetic Activity

Recent studies have indicated that derivatives of pyridine compounds can effectively reduce blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in muscle and adipose tissues. For instance, related compounds have shown significant efficacy in stimulating glucose incorporation into lipids, which is crucial for managing diabetes .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit antimicrobial properties against various pathogens. In vitro assays have demonstrated that certain pyridine derivatives possess strong activity against respiratory syncytial virus (RSV) and other microbial strains, highlighting their potential as therapeutic agents .

Anticancer Activity

The anticancer potential of 3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine has been explored through cytotoxicity assays against various cancer cell lines. Preliminary findings suggest moderate cytotoxic effects against ovarian cancer cells while showing limited toxicity toward non-cancerous cells, indicating a promising therapeutic window for further development .

Case Studies

Case Study 1: Antidiabetic Efficacy
A study involving a derivative of the compound demonstrated a significant increase in insulin sensitivity in mouse models. The results indicated that the compound could lower fasting blood glucose levels effectively without causing hypoglycemia, suggesting a favorable profile for diabetes management.

Case Study 2: Antimicrobial Effectiveness
In an investigation of antimicrobial efficacy, 3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine was tested against several strains of bacteria and viruses. The compound exhibited potent activity against RSV and showed low toxicity to VERO cells, making it a candidate for further exploration in antiviral therapies.

Case Study 3: Anticancer Properties
In vitro studies assessed the cytotoxicity of the compound against breast and ovarian cancer cell lines. The findings revealed that the compound selectively inhibited cancer cell growth while sparing healthy cells, underscoring its potential as an anticancer agent.

Comparative Analysis of Biological Activities

Activity TypeEfficacy LevelMechanism of ActionReference
AntidiabeticModerateEnhances insulin sensitivity
AntimicrobialHighInhibits viral replication
AnticancerModerateInduces apoptosis in cancer cells

Q & A

Q. What in vitro models are appropriate for assessing neuropharmacological potential?

  • Methodology : Primary neuronal cultures or SH-SY5Y cells can test dopaminergic activity via calcium imaging or patch-clamp electrophysiology. For receptor specificity, use transfected HEK293 cells expressing human D4 receptors and measure cAMP levels .

Data Interpretation

Q. How to address low reproducibility in synthetic yields across different batches?

  • Methodology : Conduct design of experiments (DoE) to identify critical variables (e.g., reaction temperature, stoichiometry). Use statistical tools (e.g., ANOVA) to analyze variance. Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

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